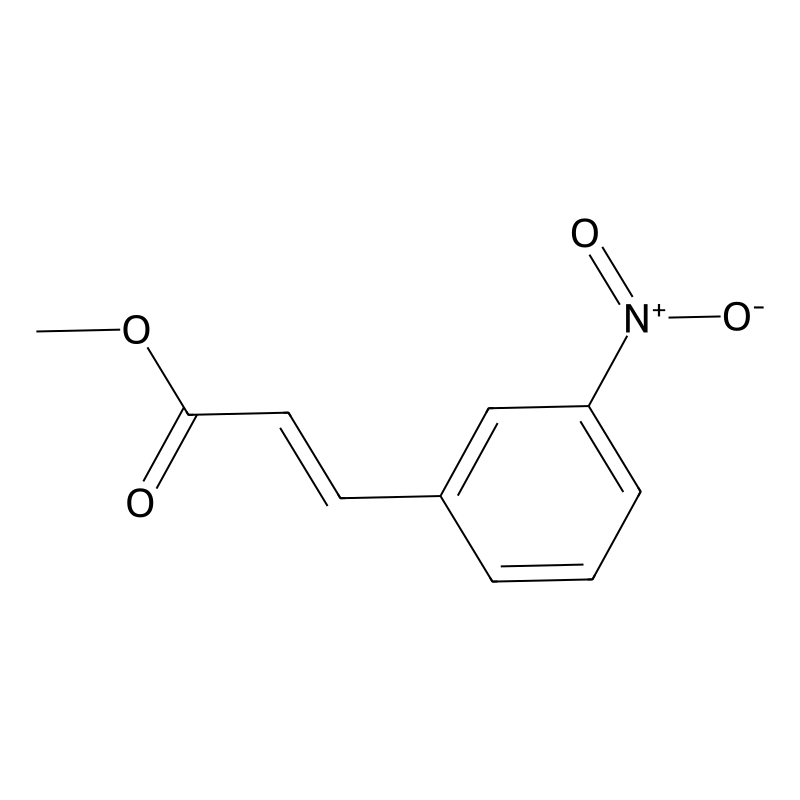Methyl (E)-m-nitrocinnamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis
Methyl (E)-m-nitrocinnamate possesses a cinnamate moiety, a functional group commonly used as a building block in organic synthesis. Researchers might utilize it as a precursor for the synthesis of more complex molecules with various functionalities.[1]
Material Science
The presence of a double bond and a nitro group in Methyl (E)-m-nitrocinnamate suggests potential applications in material science. The molecule could be explored for its ability to participate in conjugation, a phenomenon that influences electrical and optical properties, making it a candidate for development in areas like organic electronics or optoelectronic materials. []
Biological Studies
The nitro group can influence biological activity. While specific research on Methyl (E)-m-nitrocinnamate is lacking, it's possible scientists might investigate its interactions with biological systems to assess potential medicinal or agricultural applications.
Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, with the molecular formula and a molecular weight of 207.18 g/mol. Its structure features a cinnamate moiety, characterized by a double bond and a nitro group located at the meta position relative to the ester group. The "(E)" designation indicates that the nitro group and the methoxy group are positioned on opposite sides of the double bond, indicating a trans configuration. This compound is primarily synthesized from m-nitrocinnamic acid and methanol through an esterification reaction .
- Potential explosive hazard: Nitro groups can be explosive under certain conditions. Standard safety protocols for handling nitroaromatic compounds should be followed during storage and manipulation [].
- Moderate toxicity: While specific toxicity data for Methyl (E)-m-nitrocinnamate is unavailable, nitroaromatic compounds can exhibit varying degrees of toxicity. Standard laboratory safety practices like wearing gloves and working in a fume hood are recommended.
- Ester Hydrolysis: The compound can undergo hydrolysis to yield m-nitrocinnamic acid and methanol:where represents the m-nitrocinnamoyl moiety.
- Nucleophilic Addition: The electron-withdrawing nature of the nitro and ester groups can facilitate nucleophilic addition reactions at the β-carbon, which may lead to various derivatives.
- Conjugate Addition: The conjugated system allows for potential reactions with nucleophiles, leading to further functionalization of the molecule.
Several synthetic routes exist for producing Methyl (E)-m-nitrocinnamate:
- Esterification: The primary method involves reacting m-nitrocinnamic acid with methanol in the presence of an acid catalyst.
- Condensation Reactions: Alternative methods include using trimethyl phosphonoacetate and 3-nitrobenzaldehyde under basic conditions, yielding high purity and yield .
- Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that avoid toxic solvents, focusing on catalyst-free conditions .
Methyl (E)-m-nitrocinnamate has potential applications in various fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: Due to its conjugated structure, it may find applications in organic electronics and optoelectronic materials, influencing electrical and optical properties.
- Biological Research: Its potential interactions with biological systems could be explored for medicinal chemistry or agricultural uses.
Research into the interactions of Methyl (E)-m-nitrocinnamate with biological systems is limited but suggests potential pathways for investigation. Compounds with similar structures often exhibit varying degrees of biological activity, indicating that Methyl (E)-m-nitrocinnamate could have unexplored therapeutic properties or agricultural applications .
Methyl (E)-m-nitrocinnamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl cinnamate | Cinnamate structure without nitro group | Lacks electron-withdrawing nitro group |
| Methyl p-nitrocinnamate | Nitro group at para position | Different position may influence reactivity |
| Ethyl m-nitrocinnamate | Ethyl instead of methyl ester | Variation in sterics may affect solubility |
| Methyl o-nitrocinnamate | Nitro group at ortho position | Potentially different biological interactions |
Methyl (E)-m-nitrocinnamate's unique placement of the nitro group at the meta position distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity profiles .
XLogP3
Other CAS
659-04-1








